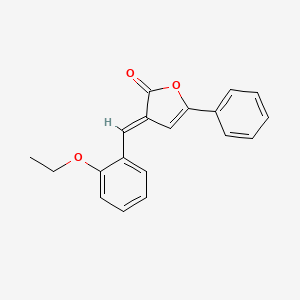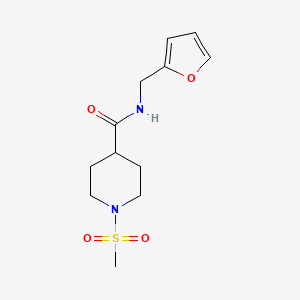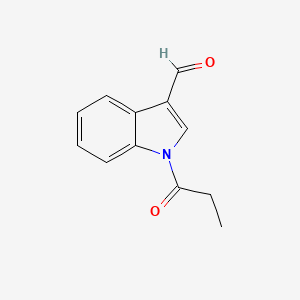![molecular formula C14H14ClN3OS2 B5885239 N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)sulfanylacetamide](/img/structure/B5885239.png)
N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)sulfanylacetamide is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)sulfanylacetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the But-2-en-2-yl Group: The but-2-en-2-yl group is introduced through a coupling reaction with an appropriate alkene derivative.
Attachment of the 4-Chlorophenylsulfanylacetamide Moiety: The final step involves the reaction of the thiadiazole intermediate with 4-chlorophenylsulfanylacetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)sulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-chlor
Properties
IUPAC Name |
N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS2/c1-3-9(2)13-17-18-14(21-13)16-12(19)8-20-11-6-4-10(15)5-7-11/h3-7H,8H2,1-2H3,(H,16,18,19)/b9-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLUTSGUDQFTNQ-YCRREMRBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=NN=C(S1)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=NN=C(S1)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
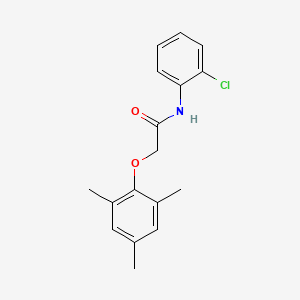
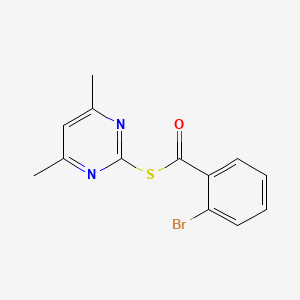
![1-({[(E)-(4-bromophenyl)methylidene]amino}oxy)-2-(pyrimidin-2-ylsulfanyl)ethanone](/img/structure/B5885194.png)
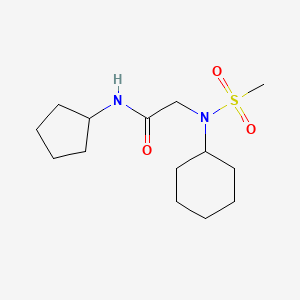
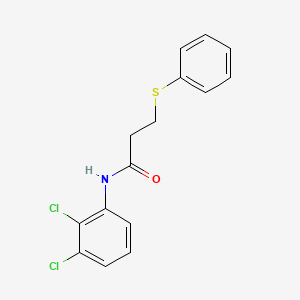
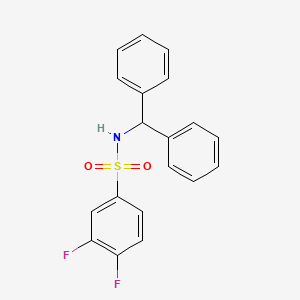
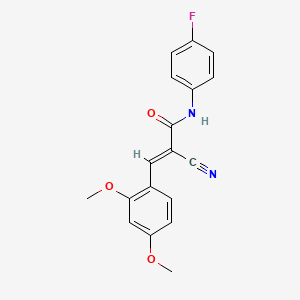
![(4-{[(3-nitrophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5885235.png)
![3-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID](/img/structure/B5885243.png)
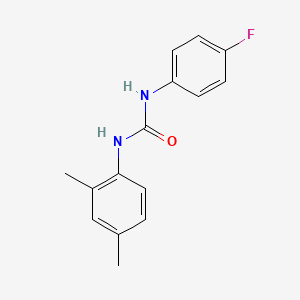
![N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885258.png)
